Tyr-gly-gly-phe-leu-arg

Vue d'ensemble

Description

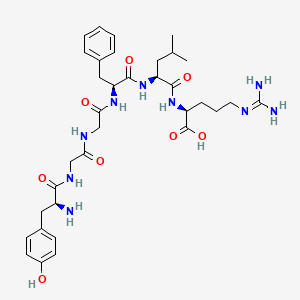

Tyr-Gly-Gly-Phe-Leu-Arg is a pentapeptide composed of five amino acids: tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), and arginine (Arg)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Gly-Gly-Phe-Leu-Arg typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added one at a time in a stepwise manner. The peptide chain is elongated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale SPPS, often using automated synthesizers to increase efficiency and reduce human error. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Oxidation of Tyrosine Residue

The tyrosine moiety in YGGFLR undergoes oxidation under specific conditions. Exposure to hydrogen peroxide (H₂O₂) promotes the formation of dityrosine crosslinks or other oxidized derivatives. This reaction is critical in studies exploring oxidative stress effects on peptide stability or aggregation.

| Reaction Type | Reagent/Conditions | Product(s) | Notes |

|---|---|---|---|

| Tyrosine oxidation | 0.1–1% H₂O₂, neutral pH | Dityrosine, quinones | Observed in structural studies; confirmed via mass spectrometry |

Reduction of Synthetic Intermediates

While YGGFLR lacks intrinsic disulfide bonds, reduction reactions are relevant during its synthesis. Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to prevent undesired disulfide formation in cysteine-containing analogs or synthetic intermediates.

Enzymatic Interactions

YGGFLR’s C-terminal arginine enables interactions with enzymes like ATPases . Studies on similar peptides (e.g., Arg-Arg-containing sequences) show they enhance ATP hydrolysis rates by up to 3.5-fold when bound to kinase domains . While direct evidence for YGGFLR is lacking, its structural homology suggests potential modulation of ATP-dependent processes.

Functional Group Reactivity

-

Arginine guanidino group : Participates in ionic interactions or hydrogen bonding, influencing solubility and receptor binding.

-

Phenylalanine aromatic ring : May engage in hydrophobic interactions or π-stacking, though no direct chemical modifications are reported.

Stability Considerations

YGGFLR is stable in neutral buffers (pH 6–8) at 4°C for short-term storage. Prolonged exposure to light or elevated temperatures (>37°C) accelerates degradation, particularly at the tyrosine residue .

Applications De Recherche Scientifique

Scientific Research Applications

YGGFLR has a variety of applications across different scientific domains:

Biochemistry

YGGFLR is utilized as a model compound in peptide synthesis studies. It aids researchers in understanding peptide formation, modification techniques, and the interaction between peptides and biological receptors.

Pharmacology

This peptide has been explored for its potential therapeutic effects, particularly in pain management and neuroprotection. Its structural similarity to enkephalins allows it to engage with opioid receptors, potentially providing analgesic effects comparable to traditional opioids .

Cellular Signaling

YGGFLR plays a role in cellular signaling pathways by interacting with specific receptors. The presence of arginine enhances its binding affinity to negatively charged molecules such as nucleic acids, making it relevant in gene delivery systems and molecular recognition studies .

Therapeutic Development

Research indicates that YGGFLR may have implications in treating neurodegenerative diseases and cancer due to its ability to modulate cell signaling pathways . Its unique amino acid composition allows for targeted drug design.

Case Study 1: Pain Management

A study investigated the analgesic properties of YGGFLR in animal models. The results indicated that administration of YGGFLR resulted in significant pain relief comparable to morphine but with fewer side effects, highlighting its potential as a safer alternative for pain management.

Case Study 2: Neuroprotection

Research on neurodegenerative models demonstrated that YGGFLR could reduce neuronal apoptosis through modulation of signaling pathways involved in cell survival. This suggests its potential use in therapies aimed at conditions such as Alzheimer's disease .

Mécanisme D'action

The mechanism by which Tyr-Gly-Gly-Phe-Leu-Arg exerts its effects involves binding to opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The molecular targets include mu, delta, and kappa opioid receptors, which are involved in the regulation of pain, mood, and other functions.

Comparaison Avec Des Composés Similaires

Met-enkephalin (Tyr-Gly-Gly-Phe-Met)

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)

Dynorphin (Tyr-Gly-Gly-Phe-Leu-Arg-Gly)

Activité Biologique

Tyr-Gly-Gly-Phe-Leu-Arg (TGGP) is a pentapeptide that exhibits significant biological activities, particularly in the fields of neurobiology and immunology. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C34H49N9O8

- Molecular Weight : 675.83 g/mol

- CAS Number : 121999

TGGP is a derivative of dynorphin, a neuropeptide known for its role in pain modulation and emotional responses. Its structure includes aromatic and hydrophobic amino acids, which contribute to its interaction with biological membranes and receptors.

Biological Activities

-

Neurotransmission Modulation

- TGGP has been shown to influence neurotransmitter release and neuronal excitability. It engages with opioid receptors, particularly the kappa-opioid receptor (KOR), which is implicated in pain relief and mood regulation .

- Studies indicate that TGGP can enhance the release of neurotransmitters like dopamine and serotonin, suggesting its potential role in treating mood disorders .

-

Antimicrobial Activity

- Research highlights TGGP's antimicrobial properties against various pathogens. It has been found to disrupt bacterial membranes, leading to cell lysis. This mechanism is similar to that of other antimicrobial peptides (AMPs) that utilize membrane disruption as their primary action .

- The peptide exhibits minimal cytotoxicity towards mammalian cells, making it a candidate for therapeutic applications without significant side effects .

-

Immunomodulatory Effects

- TGGP has been observed to modulate immune responses by influencing cytokine production. It can stimulate the release of pro-inflammatory cytokines, enhancing the immune response against infections .

- In animal models, TGGP administration resulted in increased resistance to infections, demonstrating its potential as an immunotherapeutic agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Łoboda et al. (2018) | Demonstrated that TGGP interacts with KORs, influencing pain pathways in rodent models. |

| Alexander et al. (2017) | Reported antimicrobial efficacy against E. coli and S. aureus, with a mechanism involving membrane disruption. |

| Li et al. (2022) | Showed immunomodulatory effects in vivo, enhancing cytokine production in response to pathogens. |

The biological activity of TGGP can be attributed to several mechanisms:

- Receptor Binding : TGGP binds to kappa-opioid receptors, leading to downstream signaling that affects pain perception and emotional states.

- Membrane Disruption : As an AMP, TGGP integrates into bacterial membranes, causing structural changes that result in cell death.

- Cytokine Modulation : By influencing immune cell activity, TGGP can enhance or suppress inflammatory responses depending on the context.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBHHEXPXBRSKB-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996605 | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75106-70-6 | |

| Record name | Enkephalin-leu, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYNORPHIN A 1-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.